1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core with various functional groups attached
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromeno[2,3-c]pyrrole core. This can be achieved through a multi-step reaction involving the condensation of appropriate starting materials such as 3,4-dimethoxybenzaldehyde and 3-(dimethylamino)propylamine.
Cyclization: The intermediate product undergoes cyclization to form the chromeno[2,3-c]pyrrole core.
Functionalization: The final step involves the introduction of the dimethyl groups at positions 6 and 7 of the chromeno[2,3-c]pyrrole core. This can be achieved through methylation reactions using reagents such as methyl iodide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Pharmaceutical Research: It is used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: It may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-(Dimethylamino)phenyl)-3-(4-(methylthio)phenyl)urea: This compound has a different core structure but shares some functional groups with the target compound.
1-(4-(Dimethylamino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea: Another compound with a similar functional group but different core structure.
1-(4-(Dimethylamino)phenyl)-3-(4-fluorophenyl)urea: This compound also shares some functional groups but has a different core structure.
Properties
Molecular Formula |
C26H30N2O5 |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H30N2O5/c1-15-12-18-20(13-16(15)2)33-25-22(24(18)29)23(28(26(25)30)11-7-10-27(3)4)17-8-9-19(31-5)21(14-17)32-6/h8-9,12-14,23H,7,10-11H2,1-6H3 |
InChI Key |
WNAMNGVPWSRYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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